4-Methylbenzo[D]thiazol-5-amine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Research requiring a specific benzothiazole substitution pattern (amine at 5-position, methyl at 4-position) faces limited building block options. This compound provides that exact structural identity without undocumented performance claims. - **Defined use**: Pre-defined intermediate in planned synthetic routes where substitution regiochemistry is critical. - **Available purity**: ≥98% (mode market purity). - **Supply**: Standard research quantities (mg to g) with worldwide shipping from trusted chemical distributors.

Molecular Formula C8H8N2S
Molecular Weight 164.23
CAS No. 208458-47-3
Cat. No. B2675525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzo[D]thiazol-5-amine
CAS208458-47-3
Molecular FormulaC8H8N2S
Molecular Weight164.23
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CS2)N
InChIInChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,9H2,1H3
InChIKeyMJBMEEFJISBJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzo[D]thiazol-5-amine: Procurement & Chemical Identity


4-Methylbenzo[D]thiazol-5-amine (CAS 208458-47-3) is a heterocyclic organic compound within the benzothiazole class, a privileged scaffold in medicinal chemistry . Its molecular formula is C8H8N2S with a molecular weight of 164.23 g/mol . The compound features a primary amine group at the 5-position and a methyl substituent at the 4-position of the fused benzothiazole ring system. It is primarily utilized as a versatile building block in organic synthesis and is available from commercial suppliers at analytical purities (e.g., 98%) .

Why 4-Methylbenzo[D]thiazol-5-amine Cannot Be Substituted


A critical analysis of available scientific literature reveals that **no direct, quantitative, comparative biological or performance data currently exists in the public domain for 4-Methylbenzo[D]thiazol-5-amine (CAS 208458-47-3)**. This profound lack of evidence precludes any meaningful differentiation from its close structural analogs, such as 2-amino-4-methylbenzothiazole (CAS 1477-42-5) or 2-amino-5-methylbenzothiazole (CAS 14779-17-0). In the absence of such data, any claim regarding superior activity, selectivity, or unique properties would be speculative and scientifically unjustified. Therefore, for applications requiring validated biological activity or specific target engagement, this compound cannot be recommended over its better-characterized analogs. Its selection is strictly limited to its role as a defined synthetic intermediate where structural identity is paramount .

4-Methylbenzo[D]thiazol-5-amine: Quantitative Differentiation Evidence


Positional Isomerism vs 2-Amino-4-methylbenzothiazole

4-Methylbenzo[D]thiazol-5-amine is a positional isomer of 2-amino-4-methylbenzothiazole, a known synthetic intermediate for the fungicide tricyclazole . The primary structural difference lies in the location of the amine group (position 5 vs. position 2 on the thiazole ring). While 2-amino-4-methylbenzothiazole has an established industrial use, **no published quantitative data (e.g., IC50, Ki, reaction yields) comparing the reactivity or biological activity of these two isomers has been identified in the scientific literature**.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Lack of Biological Activity Data

A comprehensive search of authoritative databases (PubMed, BindingDB, ChEMBL) yields **zero quantitative biological activity data points (IC50, Ki, EC50) for 4-Methylbenzo[D]thiazol-5-amine**. In stark contrast, its close analog 2-amino-4-methylbenzothiazole has reported biological activity data, including interactions with targets like MAOA and LSD1 [1][2]. This data void for the target compound means no evidence-based claim can be made regarding its potency, selectivity, or therapeutic potential relative to any comparator.

Drug Discovery Pharmacology Biological Screening

Application Scenarios for 4-Methylbenzo[D]thiazol-5-amine


Defined Synthetic Intermediate

Given the complete absence of quantitative biological or performance data, the **only scientifically justifiable use case** for procuring 4-Methylbenzo[D]thiazol-5-amine is as a specific, pre-defined building block in a planned organic synthesis. In this context, its value is derived solely from its unique substitution pattern (amine at 5-position, methyl at 4-position), which is required for creating specific molecular architectures. Its procurement is not based on performance superiority but on structural necessity .

Positional Isomer Reactivity Studies

The compound may be of interest for fundamental studies comparing the reactivity or physicochemical properties of benzothiazole amines with different substitution patterns. Such studies could generate the missing quantitative data (e.g., relative reaction rates, pKa values, complexation constants) needed to establish a true scientific differentiation. This scenario is for generating primary data, not for applying existing knowledge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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